molecular formula C12H12N2O3 B3060573 methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate CAS No. 5368-39-8

methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate

Cat. No.: B3060573
CAS No.: 5368-39-8
M. Wt: 232.23
InChI Key: WDNPPALEONMOLT-UHFFFAOYSA-N
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Description

Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds have garnered significant interest due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method involves the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as acetic anhydride, leading to the formation of the quinazolinone core .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis to enhance reaction efficiency and yield. These methods are advantageous due to their scalability and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and quinazoline-2,4-dione derivatives .

Mechanism of Action

The mechanism of action of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-(4-oxo-3H-quinazolin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-13-9-5-3-2-4-8(9)12(16)14-10/h2-5H,6-7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPPALEONMOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312257
Record name methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-39-8
Record name 1, METHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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